![molecular formula C10H10O2 B1584226 2-Methylcinnamic Acid CAS No. 2373-76-4](/img/structure/B1584226.png)
2-Methylcinnamic Acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylcinnamic Acid has been studied in various contexts. For instance, a convenient peptide method, TBTU (O-(benzotriazole-1-yl)-N,N,N0,N0-tetramethyluronium tetrafluoroborate), was used for the synthesis of the amide (E)-N-(2-methylcinnamoyl)-amantadine derived from amantadine and 2-methylcinnamic acid . Another study reported the hydrogenation of 2-methylcinnamic acid using Walphos ligands and their biferrocene analogs .Molecular Structure Analysis
2-Methylcinnamic Acid contains a total of 22 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
2-Methylcinnamic Acid has been reported to exhibit strong anti-fungal activity against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus . The hydrogenation of 2-methylcinnamic acid using Walphos ligands and their biferrocene analogs has been studied .Physical And Chemical Properties Analysis
2-Methylcinnamic Acid has a density of 1.1±0.1 g/cm3, a boiling point of 293.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 56.3±3.0 kJ/mol, a flash point of 199.4±9.6 °C, and an index of refraction of 1.603 . Its molar refractivity is 48.5±0.3 cm3 .Scientific Research Applications
Pharmacology: Antimicrobial and Anticancer Properties
2-Methylcinnamic Acid has been studied for its biological efficacy, particularly in the treatment of various diseases. Derivatives of cinnamic acid, including 2-Methylcinnamic Acid, have shown potential in treating cancer and bacterial infections. They have been found to exhibit antimicrobial properties against strains like S. aureus and display anticancer activity . Additionally, some derivatives have shown potent anti-TB activity and significant antimalarial effects .
Neuroprotective Effects
In the field of neurology, 2-Methylcinnamic Acid derivatives have been synthesized and evaluated for their neuroprotective effects. Specifically, they have been tested in models of Parkinson’s Disease, where they showed promise as safe compounds with potential antiparkinsonian activity .
Organic Synthesis
2-Methylcinnamic Acid serves as a starting reagent in the synthesis of complex molecules. It has been used in the total synthesis of cytotoxic alkaloids like 22-hydroxyacuminatine and for preparing certain salts that are crucial intermediates in organic synthesis .
Material Science
In material science, 2-Methylcinnamic Acid exhibits strong anti-fungal activity, which can be beneficial in developing protective coatings and treatments for materials prone to fungal degradation . Its derivatives have been used in studies involving hydrogenation processes using specialized ligands .
Cosmetic Formulations
While direct references to the use of 2-Methylcinnamic Acid in cosmetic formulations are limited, cinnamic acid derivatives are commonly used in the industry. They work by promoting skin cell renewal and can be found in products aimed at reducing pigmentation and improving skin brightness .
Food Industry Applications
2-Methylcinnamic Acid’s role in the food industry is not explicitly documented, but cinnamic acid derivatives are generally recognized as safe and are used as flavoring agents or preservatives. They contribute to the aroma and preservation of food products .
Environmental Applications
The environmental applications of 2-Methylcinnamic Acid include its anti-fungal properties, which can be leveraged in protecting environments or materials from fungal infestations. Additionally, its role in the synthesis of environmentally friendly compounds is of interest in green chemistry initiatives .
Safety And Hazards
2-Methylcinnamic Acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBWHPZXKLUEX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901046 | |
Record name | NoName_96 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcinnamic Acid | |
CAS RN |
939-57-1, 2373-76-4 | |
Record name | (2E)-3-(2-Methylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-(2-Methylphenyl)-2-propenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2373-76-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methylcinnamic acid behave in asymmetric hydrogenation reactions?
A: 2-Methylcinnamic acid acts as a prochiral substrate in asymmetric hydrogenation reactions catalyzed by chiral ruthenium complexes. [, ] Studies have shown that the choice of chiral ligand significantly influences the enantioselectivity of the reaction. For instance, the use of Ru(OCOCH3)2[(S)-H8-BINAP] catalyst resulted in significantly higher enantiomeric excess (ee) of the hydrogenated product compared to Ru(OCOCH3)2[(R)-BINAP]. [] This highlights the importance of ligand design and optimization for achieving high enantioselectivity in asymmetric hydrogenation reactions involving 2-methylcinnamic acid.
Q2: Can the structure of 2-methylcinnamic acid be modified to enhance its biological activity?
A: Yes, structural modifications of 2-methylcinnamic acid can significantly impact its biological activity. A study investigating the cytotoxic effects of Zanthoxylum schinifolium extracts identified 2-methylcinnamic acid as one of the components in the methylene chloride extract. [] This extract exhibited significant pro-apoptotic effects on human leukemia Jurkat T cells, but the specific contribution of 2-methylcinnamic acid to this activity requires further investigation. Modifying the substituents on the aromatic ring or the carboxylic acid moiety could potentially enhance its cytotoxic activity or modulate its interactions with specific biological targets.
Q3: How do substituents on the aromatic ring of cinnamic acid derivatives affect their reactivity with samarium diiodide (SmI2)?
A: Studies on the reduction of cinnamic acid derivatives by SmI2 reveal a significant influence of substituents on the reaction rate. [] Electron-donating groups, like methoxy or methyl groups, on the aromatic ring increase the electron density of the double bond, making it more susceptible to reduction by SmI2. Conversely, electron-withdrawing groups, such as chlorine, decrease the electron density and hinder the reduction process. This understanding of substituent effects is crucial for predicting the reactivity of cinnamic acid derivatives in various chemical transformations.
Q4: Can 2-methylcinnamic acid be used to synthesize other valuable compounds?
A: Yes, 2-methylcinnamic acid serves as a versatile building block for synthesizing various compounds. For example, it can be converted into labeled compounds like [18O]-5-methylisoquinolinone and 1-(furan-2-yl-[18O]-methoxy)-5-methylisoquinoline, which are of interest as potential antitumor agents. [] Additionally, it can be used to synthesize 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, a compound showing promising α-glucosidase inhibition activity. [] These examples highlight the synthetic utility of 2-methylcinnamic acid in medicinal chemistry and drug discovery.
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